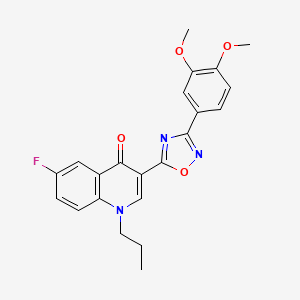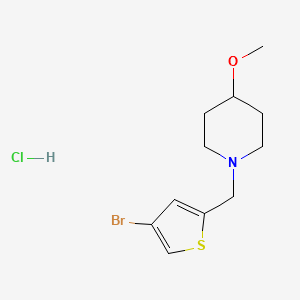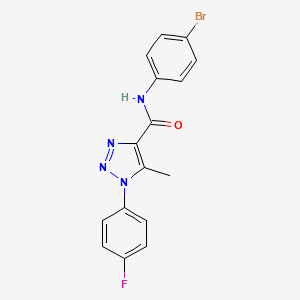![molecular formula C24H17N3O5 B2835562 4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-27-3](/img/structure/B2835562.png)
4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a benzoyl group, a 1,3,4-oxadiazole ring, and a 2,3-dihydro-1,4-benzodioxin ring . Compounds containing these groups are often studied for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like IR, NMR, and MS spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Benzamides, including the compound , have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial Activity
Benzamides have shown promising antibacterial properties . They have been found to inhibit the growth of both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs.
Antiviral Activity
Some benzamides have demonstrated substantial antiviral activity . This suggests that they could be used in the development of antiviral drugs.
Anti-inflammatory Activity
Benzamides have been found to exhibit anti-inflammatory properties . This could make them useful in the treatment of inflammatory diseases.
Anticancer Activity
Benzamides have been widely used in the treatment of cancer . They have shown potential as anti-tumor agents .
Industrial Applications
Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
Enzymatic Synthesis
Chiral motifs of 2,3-dihydro-1,4 benzodioxane, which is a part of the compound , are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities and are used in enzymatic synthesis .
Drug Discovery
Amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Wirkmechanismus
Target of Action
The primary targets of 4-Benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are pathogenic and can cause various infections in humans.
Mode of Action
The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound prevents the bacteria from establishing persistent and resistant colonies, thereby making them more susceptible to antibacterial treatment .
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation and maintenance in bacteria.
Pharmacokinetics
Based on its structural similarity to other sulfonamide and benzodioxane compounds, it can be hypothesized that it may have good absorption and distribution characteristics, moderate metabolism, and efficient excretion . These properties could contribute to its bioavailability and efficacy as an antibacterial agent.
Result of Action
The result of the compound’s action is the inhibition of biofilm formation in E. coli and B. subtilis, leading to a reduction in their pathogenicity . This makes the bacteria more susceptible to antibacterial treatment and can help in the management of bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, the pH and temperature of the environment can also impact the compound’s activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c28-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(29)25-24-27-26-23(32-24)18-10-11-19-20(14-18)31-13-12-30-19/h1-11,14H,12-13H2,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVAOFQTMWJHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)
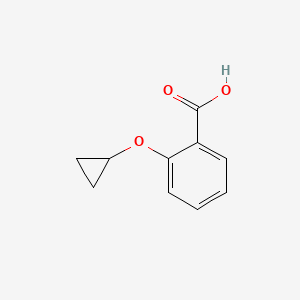
![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)
![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)
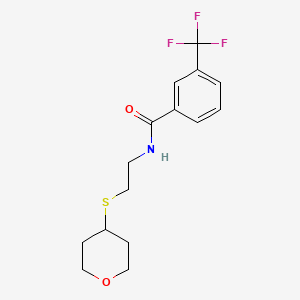

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)

